molecular formula C23H15FN2O4 B12417530 Urease-IN-3

Urease-IN-3

Cat. No.: B12417530
M. Wt: 402.4 g/mol
InChI Key: CDTZFFAOENGXSO-DHRITJCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urease-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as condensation, cyclization, and substitution.

    Formation of this compound: The final step involves the reaction of intermediates under specific conditions, such as temperature, pressure, and the presence of catalysts, to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Common methods include:

    Batch Processing: Involves producing this compound in discrete batches, allowing for precise control over reaction conditions.

    Continuous Processing: Involves a continuous flow of reactants and products, which can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Urease-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.

    Substitution: Involves the replacement of one functional group with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various oxidized, reduced, or substituted derivatives of this compound.

Scientific Research Applications

Urease-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of urease and its effects on various chemical processes.

    Biology: Used to investigate the role of urease in biological systems and its impact on cellular functions.

    Industry: Used in agriculture to control the activity of urease in soil, thereby improving nitrogen utilization and reducing environmental pollution.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urease-IN-3 include other urease inhibitors such as:

Uniqueness of this compound

This compound is unique due to its high potency and specificity for the urease enzyme. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H15FN2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(E)-[2-(4-fluorophenyl)-7-hydroxy-4-oxochromen-8-yl]methylideneamino]benzamide

InChI

InChI=1S/C23H15FN2O4/c24-16-8-6-14(7-9-16)21-12-20(28)17-10-11-19(27)18(22(17)30-21)13-25-26-23(29)15-4-2-1-3-5-15/h1-13,27H,(H,26,29)/b25-13+

InChI Key

CDTZFFAOENGXSO-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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